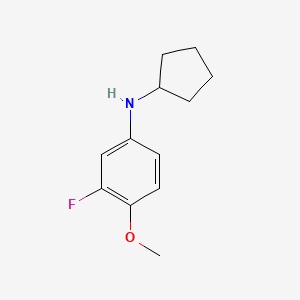
N-cyclopentyl-3-fluoro-4-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-3-fluoro-4-methoxyaniline is an organic compound with the molecular formula C12H16FNO It is a derivative of aniline, where the hydrogen atoms on the nitrogen and benzene ring are substituted with a cyclopentyl group, a fluorine atom, and a methoxy group, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-fluoro-4-methoxyaniline typically involves the following steps:
Nitration: The starting material, 3-fluoro-4-methoxyaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Cyclopentylation: The amine group is alkylated with cyclopentyl bromide in the presence of a base to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopentyl-3-fluoro-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while nucleophilic substitution can produce various substituted anilines.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-3-fluoro-4-methoxyaniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-3-fluoro-4-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyl group enhances its binding affinity, while the fluorine and methoxy groups modulate its electronic properties, influencing its reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-cyclopentyl-3-fluoro-4-chloroaniline
- N-cyclopentyl-3-fluoro-4-hydroxyaniline
- N-cyclopentyl-3-fluoro-4-ethoxyaniline
Uniqueness
N-cyclopentyl-3-fluoro-4-methoxyaniline is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity and selectivity are required.
Eigenschaften
Molekularformel |
C12H16FNO |
|---|---|
Molekulargewicht |
209.26 g/mol |
IUPAC-Name |
N-cyclopentyl-3-fluoro-4-methoxyaniline |
InChI |
InChI=1S/C12H16FNO/c1-15-12-7-6-10(8-11(12)13)14-9-4-2-3-5-9/h6-9,14H,2-5H2,1H3 |
InChI-Schlüssel |
MNOCGLNQTQKELY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)NC2CCCC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Amino(cyclopropyl)methyl]-4-(propan-2-YL)phenol](/img/structure/B13301601.png)
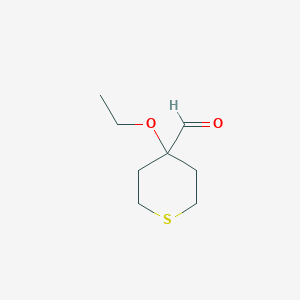
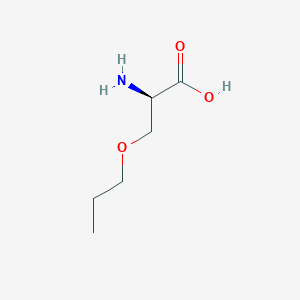
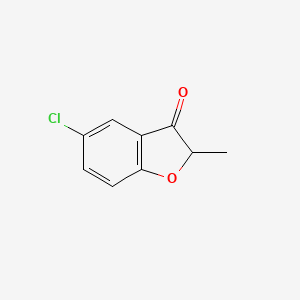
![4-[(Azetidin-3-yloxy)methyl]pyridine](/img/structure/B13301619.png)
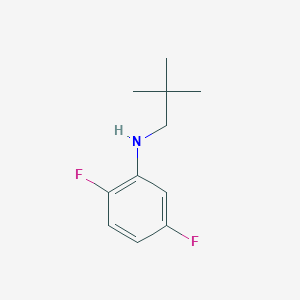
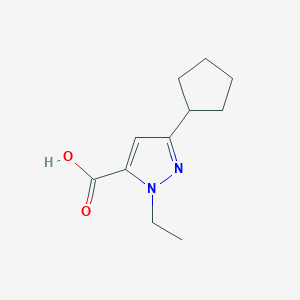
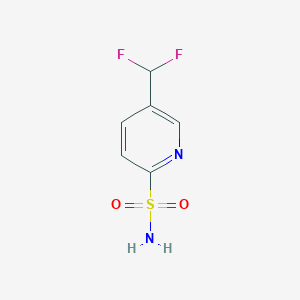
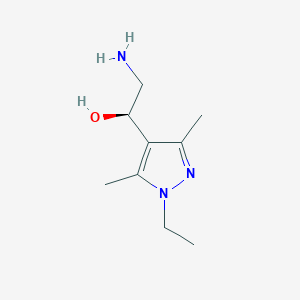
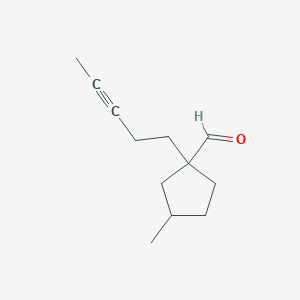
![4-[(Pent-4-yn-2-yl)amino]benzoic acid](/img/structure/B13301666.png)

![2-{3-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13301693.png)
![2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B13301709.png)
